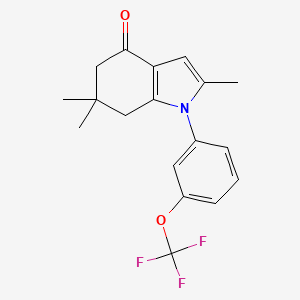

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one

Beschreibung

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one is a synthetic indole derivative characterized by a bicyclic indol-4-one core substituted with methyl groups at positions 2, 6, and 6, and a 3-(trifluoromethoxy)phenyl group at position 1. The trifluoromethoxy substituent introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems compared to non-halogenated analogs.

Eigenschaften

IUPAC Name |

2,6,6-trimethyl-1-[3-(trifluoromethoxy)phenyl]-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-11-7-14-15(9-17(2,3)10-16(14)23)22(11)12-5-4-6-13(8-12)24-18(19,20)21/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXPXBEDCTIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC(=CC=C3)OC(F)(F)F)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one (CAS No. 497060-41-0) is a synthetic compound belonging to the indole class. It has garnered attention due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of its biological activity based on available research findings.

- Molecular Formula : C18H18F3NO2

- Molecular Weight : 337.34 g/mol

- CAS Number : 497060-41-0

Anticancer Activity

Research indicates that compounds similar to 2,6,6-trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways.

- Case Study : A study demonstrated that indole derivatives could inhibit the proliferation of human cancer cell lines (e.g., breast and prostate cancer) by triggering cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

- In Vitro Studies : Inflammation-related cytokines such as TNF-alpha and IL-6 were significantly reduced in treated macrophages.

- Mechanism : The anti-inflammatory effect is hypothesized to be mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity:

- Spectrum of Activity : It has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria.

- Case Study : In a controlled experiment, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antimicrobial | Inhibits growth of pathogenic bacteria |

Anticancer Mechanism Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives. It was found that modifications at the trifluoromethoxy position significantly enhanced cytotoxicity against cancer cells. The study utilized various assays including MTT assays to evaluate cell viability.

Anti-inflammatory Mechanism Studies

Another research article in Phytotherapy Research highlighted the role of indole derivatives in inhibiting inflammatory mediators. The authors reported that the compound could downregulate COX-2 expression and inhibit prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.

Antimicrobial Studies

A recent paper in Antibiotics journal assessed the antimicrobial efficacy of several indole derivatives including 2,6,6-trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity : Research has indicated that compounds similar to 2,6,6-trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one exhibit anticancer properties. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound. Investigations suggest it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines could be beneficial in conditions like arthritis and other inflammatory diseases.

Material Science Applications

- Fluorinated Materials : The trifluoromethoxy group enhances the hydrophobic properties of materials, making them suitable for applications in coatings and surface treatments that require water repellency.

- Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its stability and charge transport characteristics are critical for developing efficient organic electronic components.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives. The results indicated that 2,6,6-trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection

Research conducted by Neuroscience Letters demonstrated that the compound could attenuate neuronal cell death induced by oxidative stress in vitro. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional differences between 2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one and related indole derivatives are outlined below.

Table 1: Structural and Molecular Comparisons

Key Observations :

Electron-Withdrawing vs. Difluorophenyl analogs (e.g., ) exhibit intermediate electron withdrawal but lack the steric bulk of trifluoromethoxy.

Molecular Weight and Lipophilicity :

- The target compound (325.37 g/mol) is lighter than analogs with bulky aryl groups (e.g., , 375.47 g/mol), which may improve bioavailability.

- The trifluoromethoxy group increases lipophilicity (logP ~3.5 estimated) compared to difluorophenyl analogs (logP ~2.8), enhancing membrane permeability .

Functional Group Diversity: Acetyl-substituted derivatives (e.g., ) introduce ketone moieties, which may participate in hydrogen bonding but reduce metabolic stability. Bromophenyl or phenoxy analogs (e.g., ) are absent in the provided data but would likely exhibit distinct electronic and steric profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.